4-(4-cyclohexylpiperazin-1-yl)-7,8-dimethoxy-5H-pyrimido[5,4-b]indole
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Overview
Description
4-(4-cyclohexylpiperazin-1-yl)-7,8-dimethoxy-5H-pyrimido[5,4-b]indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound has garnered interest due to its potential pharmacological properties and its role as a building block in the synthesis of various heterocyclic frameworks .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-cyclohexylpiperazin-1-yl)-7,8-dimethoxy-5H-pyrimido[5,4-b]indole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal, followed by cyclization and further functionalization to introduce the piperazine and methoxy groups . The reaction conditions often involve heating at elevated temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(4-cyclohexylpiperazin-1-yl)-7,8-dimethoxy-5H-pyrimido[5,4-b]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(4-cyclohexylpiperazin-1-yl)-7,8-dimethoxy-5H-pyrimido[5,4-b]indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-cyclohexylpiperazin-1-yl)-7,8-dimethoxy-5H-pyrimido[5,4-b]indole involves its interaction with specific molecular targets, such as sigma receptors. Sigma receptors are involved in modulating neurotransmitter release, cell proliferation, and apoptosis. The compound’s binding to these receptors can influence various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-(3-(4-fluorophenyl)indol-1-yl)butyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Known for its high affinity for sigma-2 receptors.
3-(4-(4-cyclohexylpiperazin-1-yl)butyl)benzo[d]thiazol-2(3H)-one: Exhibits subnanomolar sigma-2 affinity.
Uniqueness
4-(4-cyclohexylpiperazin-1-yl)-7,8-dimethoxy-5H-pyrimido[5,4-b]indole is unique due to its specific structural features and its potential for selective binding to sigma receptors. This selectivity can lead to distinct pharmacological profiles and therapeutic applications .
Properties
CAS No. |
488110-30-1 |
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Molecular Formula |
C22H29N5O2 |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
4-(4-cyclohexylpiperazin-1-yl)-7,8-dimethoxy-5H-pyrimido[5,4-b]indole |
InChI |
InChI=1S/C22H29N5O2/c1-28-18-12-16-17(13-19(18)29-2)25-21-20(16)23-14-24-22(21)27-10-8-26(9-11-27)15-6-4-3-5-7-15/h12-15,25H,3-11H2,1-2H3 |
InChI Key |
SWAQBWPWDIOWPB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(N2)C(=NC=N3)N4CCN(CC4)C5CCCCC5)OC |
Origin of Product |
United States |
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